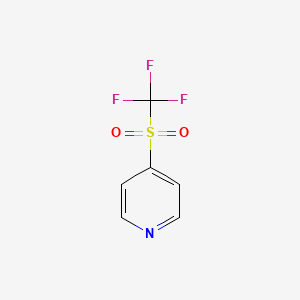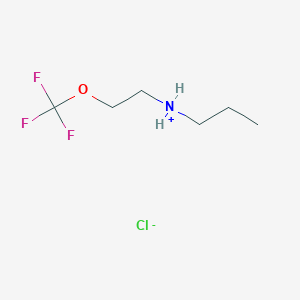
Propyl-(2-trifluoromethoxy-ethyl)-ammonium;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propyl-(2-trifluoromethoxy-ethyl)-ammonium;chloride is a chemical compound that features a trifluoromethoxy group attached to an ethyl chain, which is further connected to a propyl-ammonium moiety. This compound is of interest due to its unique chemical properties imparted by the trifluoromethoxy group, which is known for its high electronegativity and lipophilicity.
作用机制
Target of Action
It is known that fluorinated compounds, including those with a trifluoromethoxy group, are frequently used in pharmaceutical research and have found increased utility as substituents in bioactive compounds .
Mode of Action
The trifluoromethoxy group is known to confer increased stability and lipophilicity, in addition to its high electronegativity . This suggests that the compound may interact with its targets in a way that enhances the stability and lipophilicity of the resulting complex.
Biochemical Pathways
Fluorinated compounds are known to play a significant role in various biochemical processes, suggesting that this compound may also interact with multiple pathways .
Pharmacokinetics
The presence of the trifluoromethoxy group, known for its stability and lipophilicity, may influence the compound’s pharmacokinetic properties, potentially enhancing its bioavailability .
Result of Action
Given the known properties of the trifluoromethoxy group, it is plausible that the compound could induce changes at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Propyl-(2-trifluoromethoxy-ethyl)-ammonium chloride .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propyl-(2-trifluoromethoxy-ethyl)-ammonium;chloride typically involves the introduction of the trifluoromethoxy group into the molecule. One common method is the nucleophilic substitution of a halogenated precursor with a trifluoromethoxy group. This can be achieved using reagents such as antimony trifluoride or hydrogen fluoride under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent synthesis. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure regulation, and the use of catalysts to facilitate the reaction.
化学反应分析
Types of Reactions
Propyl-(2-trifluoromethoxy-ethyl)-ammonium;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
Propyl-(2-trifluoromethoxy-ethyl)-ammonium;chloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
- Propyl-(2-methoxy-ethyl)-ammonium;chloride
- Propyl-(2-ethoxy-ethyl)-ammonium;chloride
- Propyl-(2-trifluoroethyl)-ammonium;chloride
Uniqueness
Propyl-(2-trifluoromethoxy-ethyl)-ammonium;chloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group increases the compound’s stability, lipophilicity, and electronegativity compared to similar compounds with different substituents.
属性
IUPAC Name |
propyl-[2-(trifluoromethoxy)ethyl]azanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3NO.ClH/c1-2-3-10-4-5-11-6(7,8)9;/h10H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEZZDRSXXRIMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[NH2+]CCOC(F)(F)F.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
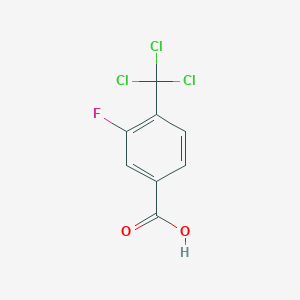
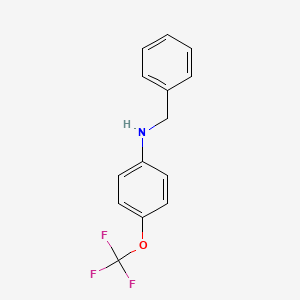
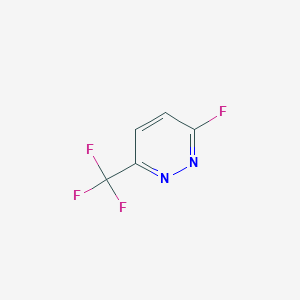
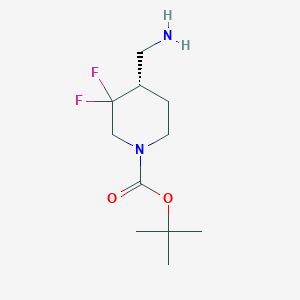
![Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6351414.png)
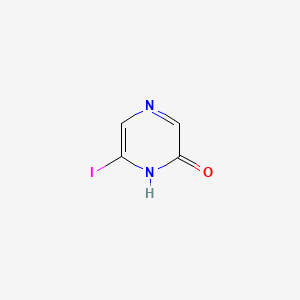
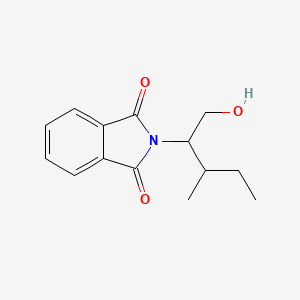

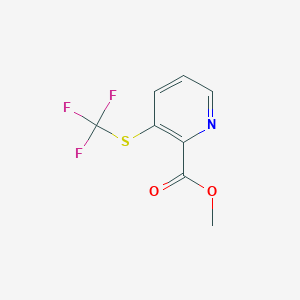
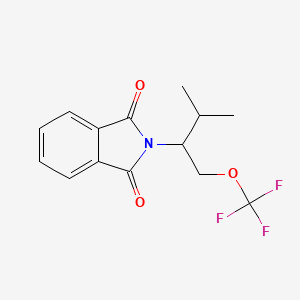
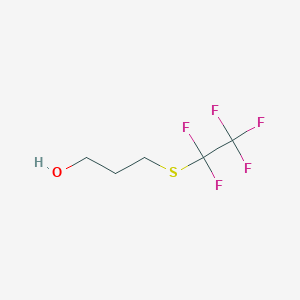
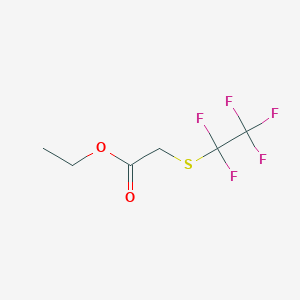
![1,2,4,5-Tetrafluoro-3,6-bis[2-[4-(methoxymethoxy)phenyl]ethynyl]benzene](/img/structure/B6351478.png)
